![molecular formula C7H10N2 B12936785 (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile CAS No. 1909288-55-6](/img/structure/B12936785.png)
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,4R,5R)-2-Azabicyclo[221]heptane-5-carbonitrile is a bicyclic compound with a unique structure that includes a nitrogen atom and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile typically involves the use of functionalized aminoproline methyl esters. An epimerization-lactamization cascade reaction is a common method used to prepare derivatives of this compound. This process involves the epimerization of (2S,4R)-4-aminoproline methyl esters under basic conditions, followed by intramolecular aminolysis to form the bridged lactam intermediates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases for epimerization and electron-withdrawing groups for stabilization during the reaction . The specific conditions depend on the desired reaction and the functional groups present in the molecule.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of (1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile involves its interaction with molecular targets through its nitrogen and nitrile groups. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The specific pathways involved depend on the context in which the compound is used, such as enzyme inhibition or receptor binding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with different functional groups.
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another similar compound with variations in stereochemistry and functional groups.
Uniqueness
(1S,4R,5R)-2-Azabicyclo[2.2.1]heptane-5-carbonitrile is unique due to its specific stereochemistry and the presence of a nitrile group.
Eigenschaften
CAS-Nummer |
1909288-55-6 |
|---|---|
Molekularformel |
C7H10N2 |
Molekulargewicht |
122.17 g/mol |
IUPAC-Name |
(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile |
InChI |
InChI=1S/C7H10N2/c8-3-5-1-7-2-6(5)4-9-7/h5-7,9H,1-2,4H2/t5-,6-,7+/m0/s1 |
InChI-Schlüssel |
ZYGSYWNTOIZIMA-LYFYHCNISA-N |
Isomerische SMILES |
C1[C@H]2C[C@H]([C@@H]1CN2)C#N |
Kanonische SMILES |
C1C2CC(C1CN2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



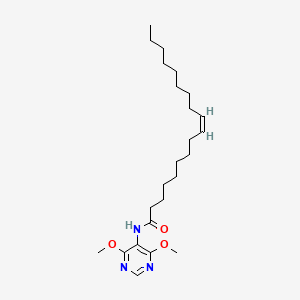

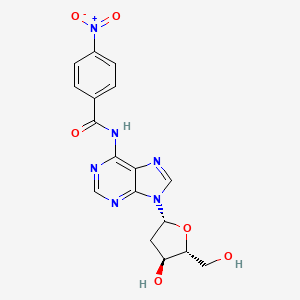
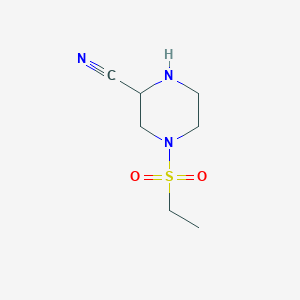

![3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12936737.png)
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] tetracosanoate](/img/structure/B12936746.png)
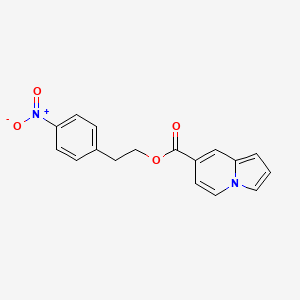
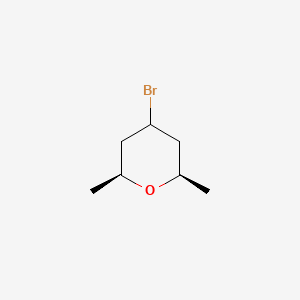
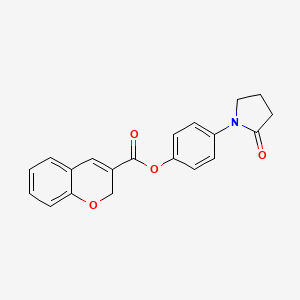
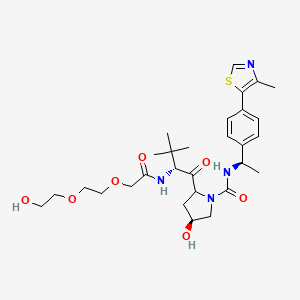

![N-(2,6-Dimethylpyrimidin-4-yl)-4-[2-(3-hexyl-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonamide](/img/structure/B12936792.png)
